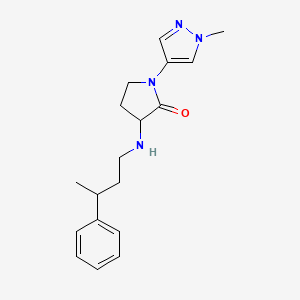
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been used recreationally as a stimulant and has been associated with several adverse effects. However, the compound has also shown potential in scientific research applications due to its unique properties.
Wirkmechanismus
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one acts by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This leads to an increase in dopamine levels in the brain, which can result in feelings of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The use of this compound has been associated with several physiological and biochemical effects. These include increased heart rate and blood pressure, hyperthermia, and the release of stress hormones such as cortisol. In addition, the compound has been shown to cause neurotoxicity in animal studies, which may have implications for its use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one in scientific research is its potency as a dopamine reuptake inhibitor, which can allow for the study of the effects of dopamine on behavior and cognition. However, the compound's potential for neurotoxicity and adverse effects on the cardiovascular system must be taken into account when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one. These include investigating its potential as a treatment for ADHD and depression, as well as studying its effects on the brain and behavior. In addition, further research is needed to better understand the compound's mechanisms of action and potential for adverse effects.
Synthesemethoden
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-methylpyrazole with 3-phenylbutylamine, followed by the addition of pyrrolidine-2-one. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. This property has led to investigations into its potential use as a treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)-3-(3-phenylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14(15-6-4-3-5-7-15)8-10-19-17-9-11-22(18(17)23)16-12-20-21(2)13-16/h3-7,12-14,17,19H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSBTXMAAGUZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1CCN(C1=O)C2=CN(N=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)

![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)

![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)
![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)
![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)